Technical Deep Dive: SR-17398 and Indazole-Class ULK1 Inhibitors
Technical Deep Dive: SR-17398 and Indazole-Class ULK1 Inhibitors
This technical guide provides an in-depth analysis of SR-17398 , the foundational indazole-based inhibitor of ULK1, and its critical role in the development of high-potency autophagy probes (ULK-100/101).
[1][2][3]
Executive Summary
SR-17398 represents a pivotal milestone in autophagy drug discovery as the first in silico-identified hit targeting the ATP-binding pocket of ULK1 (Unc-51 like autophagy activating kinase 1) . While SR-17398 itself exhibits modest potency (IC
This guide details the mechanism of action (MoA) of the SR-17398 scaffold, the structural biology of its binding, and the experimental protocols required to validate ULK1 inhibition in cellular models.
Part 1: Molecular Architecture & Binding Kinetics
Chemical Identity[2][4][5]
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Core Scaffold: Indazole (Benzopyrazole)
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Chemical Structure:
-(4-aminocyclohexyl)-1 -indazole-5-carboxamide -
Binding Class: Type I ATP-Competitive Inhibitor
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Potency (Biochemical): IC
= 22.4 µM (Human ULK1)[2]
Structural Mechanism of Action
SR-17398 functions by occupying the ATP-binding cleft of the ULK1 kinase domain. Its mechanism relies on competing with intracellular ATP, thereby preventing the phosphorylation of downstream autophagy initiators.
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Hinge Binding: The indazole core mimics the adenine ring of ATP. The nitrogen atoms at the 1- and 2-positions of the indazole ring form critical hydrogen bonds with the "hinge region" of the ULK1 kinase domain (specifically residues Cys95 and Glu93 in the murine ortholog).
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Ribose Pocket Occupancy: The carboxamide linker extends into the ribose-binding pocket, orienting the cyclohexyl group towards the solvent-exposed region.
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Optimization Trajectory: The modest potency of SR-17398 is attributed to suboptimal filling of the hydrophobic back-pocket. Subsequent optimization (Wood et al., 2017) introduced cyclopropyl and phenyl substituents (yielding ULK-100/101) that exploit the "gatekeeper" methionine (Met92) to increase affinity by >1000-fold.
Selectivity Profile
As a hit compound, SR-17398 has a relatively "flat" selectivity profile compared to its optimized successors.
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Primary Off-Targets: At high concentrations (>50 µM), the indazole core may inhibit CAMK family kinases.
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Recommendation: For experiments requiring high selectivity, the optimized derivative ULK-101 is the preferred tool compound due to its cleaner kinome profile (selectivity score <0.05 at 1 µM).
Part 2: Biological Mechanism (The "Why")[4]
Inhibition of ULK1 by SR-17398 (or its derivatives) arrests the autophagy cascade at the Initiation Stage .
The Signaling Blockade
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Normal State: Upon nutrient stress, AMPK phosphorylates ULK1, or mTORC1 dissociates from it. Active ULK1 phosphorylates ATG13 and FIP200 (RB1CC1) to stabilize the initiation complex.
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Inhibited State (SR-17398/ULK-101): The inhibitor blocks ATP hydrolysis.
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Result 1: ATG13 Ser318 is not phosphorylated.
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Result 2: Beclin-1 Ser15 is not phosphorylated.
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Downstream Consequence: The VPS34 complex is not activated, preventing the generation of PI(3)P and blocking phagophore nucleation.
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Pathway Visualization
Caption: Schematic of ULK1 signaling blockade. SR-17398 competes with ATP, preventing phosphorylation of ATG13 and Beclin-1, thereby halting phagophore nucleation.
Part 3: Experimental Validation Protocols
Crucial Note: Due to SR-17398's low potency (IC
Protocol A: Western Blot Readout for Target Engagement
Objective: Confirm inhibition of ULK1 kinase activity by measuring the phosphorylation status of its direct substrate, ATG13.
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Cell Seeding: Plate U2OS or HEK293T cells (2.5 x 10^5 cells/well) in 6-well plates.
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Starvation Induction: Wash cells 2x with PBS. Add EBSS (Earle's Balanced Salt Solution) to induce autophagy (starvation mode).
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Treatment:
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Vehicle: DMSO (0.1%)
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Positive Control: SBI-0206965 (10 µM) or ULK-101 (1 µM)
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Test Condition: SR-17398 (Titration: 10, 30, 60 µM)
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Incubate for 2 hours at 37°C.
-
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Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (PhosSTOP).
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Immunoblot:
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Primary Target: p-ATG13 (Ser318) – Signal should decrease with inhibition.
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Loading Control: Total ATG13 and Actin/GAPDH.
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Validation: A band shift in Total ATG13 is often visible (phosphorylated form runs higher; inhibition causes a downward shift).
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Protocol B: Autophagic Flux Assay (LC3 Turnover)
Objective: Determine if the inhibitor blocks the initiation of new autophagosomes.
| Group | Treatment | Bafilomycin A1 (Lysosome Blocker) | Expected Outcome (If ULK1 Inhibited) |
| 1 | Vehicle | - | Baseline LC3-II |
| 2 | Vehicle | + (100 nM) | High LC3-II (Accumulation) |
| 3 | SR-17398 | - | Low LC3-II (Blockade) |
| 4 | SR-17398 | + (100 nM) | Low LC3-II (Crucial Comparison) |
Logic: If SR-17398 effectively blocks ULK1 (initiation), no new autophagosomes are formed. Therefore, even when the lysosome is blocked by Bafilomycin A1 (Group 4), LC3-II levels should remain low compared to the Vehicle+BafA1 control (Group 2). If LC3-II is high in Group 4, the inhibitor failed to block initiation.
Part 4: Comparative Analysis & Therapeutic Implications
Comparison of Indazole Inhibitors
The following table highlights why SR-17398 is the "parent" and ULK-101 is the "probe."
| Feature | SR-17398 (Parent) | ULK-101 (Optimized) | SBI-0206965 (Competitor) |
| IC | 22,400 nM | 8.3 nM | 38 nM |
| Binding Mode | ATP-Competitive | ATP-Competitive | ATP-Competitive |
| Selectivity | Moderate (Kinase Panel) | High (Clean Profile) | Moderate (Hits FAK, AMPK) |
| Cellular EC | >50 µM | ~1 µM | ~2-5 µM |
| Primary Use | Scaffold Discovery | Biological Validation | Early Tool Compound |
Therapeutic Relevance
While SR-17398 is not a clinical candidate, the indazole scaffold has paved the way for ULK1 inhibitors in:
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KRAS-Driven Cancers: Cells under nutrient stress (e.g., in solid tumors) rely on ULK1-mediated autophagy for survival.[1] Inhibiting this pathway sensitizes tumors to metabolic stress.
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Neurodegeneration: Modulation of ULK1 is being explored to clear protein aggregates, though activators rather than inhibitors are typically desired in this context.
References
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Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.[1][2] ACS Medicinal Chemistry Letters.[2] Link
- Key Source: Describes the discovery of SR-17398 and its optimiz
-
Martin, K. R., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress.[1][3][5] iScience.[1][5] Link
- Key Source: Validates the cellular efficacy of the optimized indazole deriv
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Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy-Independent Functions. Molecular Cell. Link
- Key Source: Establishes the baseline for ULK1 inhibition using the competitor compound SBI-0206965.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
